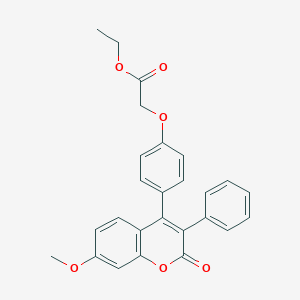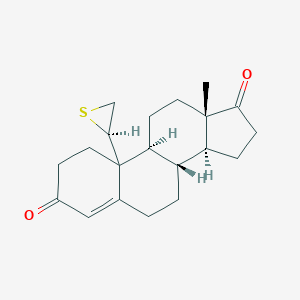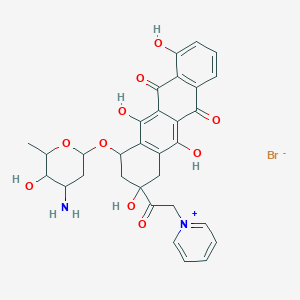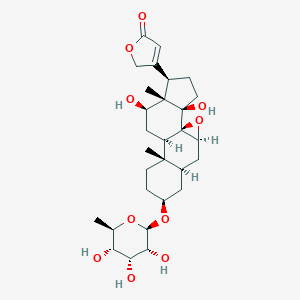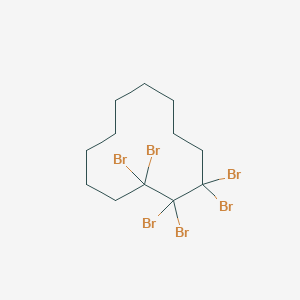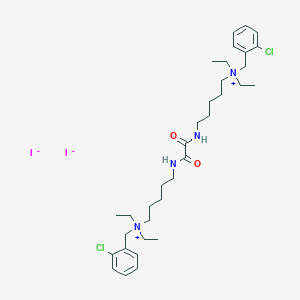
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (oxalylbis(iminopentamethylene))bis((o-chlorobenzyl)diethyl-, diiodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AOB or OPA.
Mechanism Of Action
The mechanism of action of AOB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AOB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical And Physiological Effects
AOB has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune function. Additionally, AOB has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using AOB in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and proteins. However, AOB can be difficult to synthesize and purify, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research on AOB, including further investigation of its antitumor and antibacterial properties, as well as its potential as a therapeutic agent for other diseases. Additionally, research could focus on improving the synthesis and purification methods for AOB, as well as exploring its potential applications in material science and other fields.
Synthesis Methods
The synthesis of AOB involves the reaction of oxalylbis(iminopentamethylene) with diiodomethane, followed by a reaction with o-chlorobenzyl alcohol and diethylamine. The resulting product is then purified and obtained as a diiodide salt.
Scientific Research Applications
AOB has been extensively studied for its potential applications in various fields, including biomedical research, drug development, and material science. In biomedical research, AOB has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, AOB has been investigated for its potential as an antibacterial and antiviral agent.
properties
CAS RN |
105503-38-6 |
|---|---|
Product Name |
AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE |
Molecular Formula |
C34H54Cl2I2N4O2 |
Molecular Weight |
875.5 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide |
InChI |
InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H |
InChI Key |
FBMRSLFDOCAENZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-] |
synonyms |
(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



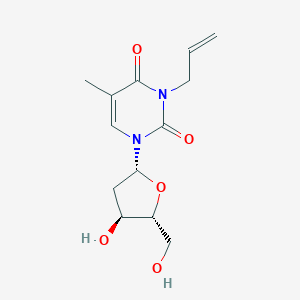
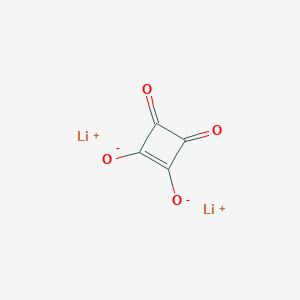
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
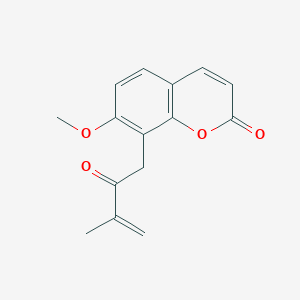
![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
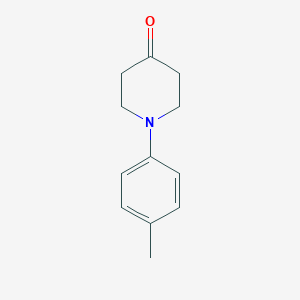
![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)
